[(4-methoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine
Description
(4-Methoxyphenyl)methyl(prop-2-yn-1-yl)amine is a tertiary amine featuring a 4-methoxy-substituted benzyl group, a methyl group, and a propargyl (prop-2-yn-1-yl) moiety. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. The compound is structurally characterized by the presence of a methoxy group at the para position of the benzyl ring, which enhances electron-donating properties and influences pharmacokinetic parameters such as lipophilicity and blood-brain barrier penetration .
It combines structural motifs associated with acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) inhibition and monoamine oxidase (MAO)-A/B inhibition, which are critical targets for AD therapy . The propargylamine group is a key pharmacophore known to confer pseudo-irreversible inhibition of MAO enzymes, while the 4-methoxybenzyl group may enhance selectivity and binding affinity to cholinesterases .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-9-13(2)10-11-5-7-12(14-3)8-6-11/h1,5-8H,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBHBEQTQDMBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-88-2 | |
| Record name | [(4-methoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with methylamine and propargylamine under basic conditions. The reaction typically proceeds as follows:
Step 1: 4-methoxybenzyl chloride is reacted with methylamine in the presence of a base such as sodium hydroxide to form (4-methoxyphenyl)methylamine.
Step 2: The resulting (4-methoxyphenyl)methylamine is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield (4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The propargyl group is known to play a crucial role in its biological activity, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
Selegiline (L-Deprenyl)
- IUPAC Name : Methyl(1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine .
- Key Differences: Selegiline lacks the 4-methoxybenzyl group, instead featuring a phenethyl backbone.
- Pharmacological Profile :
- Comparison :
N-[(5-Benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine
- Structure : Combines an indole-propargylamine core with a benzyloxy substituent .
- Key Differences :
- The indole scaffold introduces π-π stacking interactions with AChE, absent in the target compound.
- Pharmacological Profile :
- Comparison :
- The target compound’s simpler structure may reduce off-target effects but could compromise potency against cholinesterases.
3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl di(prop-2-yn-1-yl)carbamate
- Structure : Features a carbamate-linked propargylamine and indole core .
- Key Differences :
- The carbamate group enables pseudo-irreversible BuChE inhibition, unlike the target compound’s reversible mechanism.
- Pharmacological Profile :
- Comparison :
- The target compound’s lack of a carbamate group suggests reversible inhibition, offering safer pharmacokinetics but shorter duration.
Structural Modifications and Activity Trends
*Predicted based on structural analogs ; †Irreversible inhibition kinetics reported .
Key Observations :
Propargylamine Role : The propargyl moiety is critical for MAO inhibition across all compounds, but its position and adjacent substituents modulate selectivity and potency.
Cholinesterase Activity : The target compound’s moderate AChE/BuChE inhibition (predicted IC₅₀ ~0.3–1.0 µM) aligns with hybrid inhibitors but is less potent than donepezil (IC₅₀ ~0.01 µM) .
Biological Activity
(4-Methoxyphenyl)methyl(prop-2-yn-1-yl)amine, a compound with a complex structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a 4-methoxyphenyl group attached to a methyl and a prop-2-yn-1-yl amine moiety, contributing to its unique chemical properties. Its molecular weight is approximately 189.25 g/mol .
The biological activity of (4-Methoxyphenyl)methyl(prop-2-yn-1-yl)amine is attributed to its interaction with various molecular targets within biological systems. It is known to influence adrenergic receptors, which play a crucial role in cardiovascular functions and neurotransmitter systems. The compound's ability to modulate these pathways suggests potential applications in treating cardiovascular diseases and neurodegenerative disorders.
1. Antimicrobial Properties
Research indicates that compounds similar to (4-Methoxyphenyl)methyl(prop-2-yn-1-yl)amine exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
2. Neuroprotective Effects
Studies have highlighted the neuroprotective potential of derivatives of this compound. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , synthesized from (4-Methoxyphenyl)methyl(prop-2-yn-1-yl)amine, demonstrated significant neuroprotective effects in models of Alzheimer's disease by inhibiting amyloid-beta accumulation and reducing neuroinflammation .
3. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways related to cell survival and proliferation .
Case Study 1: Neuroprotection in Alzheimer's Disease
In a study examining the effects of MMPP on Alzheimer's disease models, mice treated with MMPP showed reduced behavioral impairments and decreased levels of amyloid-beta after exposure to neurotoxic agents . The compound was administered at doses ranging from 1 to 10 µg/kg over one month, demonstrating significant protective effects against cognitive decline.
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on (4-Methoxyphenyl)methyl(prop-2-yn-1-yl)amine were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 125 μg/mL against these pathogens .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
